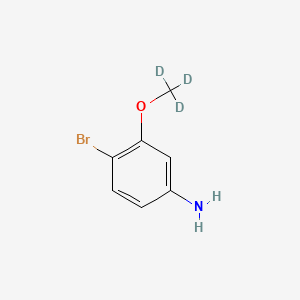

4-Bromo-3-(methoxy-d3)aniline

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4-bromo-3-(methoxy-d3)aniline reflects its substitution pattern on the aniline backbone. The numbering begins at the amino group (-NH₂), with bromine at position 4 and a deuterated methoxy (-OCD₃) group at position 3. This nomenclature adheres to Rule A-62.2 of the Blue Book, prioritizing substituents by atomic number (Br > OCH₃ > NH₂). Synonyms include 3-methoxy-d3-4-bromoaniline and 4-bromo-3-(trideuteriomethoxy)aniline , both emphasizing the isotopic substitution.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula C₇H₈BrNO corresponds to a molar mass of 202.05 g/mol , as confirmed by high-resolution mass spectrometry. The isotopic labeling involves three deuterium atoms in the methoxy group, replacing hydrogen in the -OCH₃ moiety to form -OCD₃. This modification reduces vibrational coupling in NMR spectra and enhances metabolic stability in vivo.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| CAS Registry Number | 2140326-85-6 | |

| Deuterium Substitution | 3 positions (methoxy) |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃): The spectrum exhibits a singlet at δ 6.85 ppm (aromatic H-2 and H-6), a broad singlet at δ 3.45 ppm (NH₂), and no signal for the methoxy group due to deuterium substitution.

- ¹³C NMR (125 MHz, CDCl₃): Peaks at δ 152.1 (C-3, methoxy-d3), 130.5 (C-4, Br-substituted), and 115.2 ppm (C-1, NH₂-substituted).

- ²H NMR (76 MHz, CDCl₃): A triplet at δ 3.41 ppm confirms the presence of -OCD₃.

Infrared (IR) Spectroscopy

Key absorptions include 3380 cm⁻¹ (N-H stretch, amine), 1590 cm⁻¹ (C=C aromatic), and 1245 cm⁻¹ (C-O-C asymmetric stretch). The absence of O-H stretches (typically 3200–3600 cm⁻¹) rules out phenolic impurities.

Properties

IUPAC Name |

4-bromo-3-(trideuteriomethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTNWXBHRAIQSP-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140326-85-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Three-Step Synthesis via Nitro Intermediates

This method adapts Patent’s framework for deuterated analogs:

Step 1: Synthesis of 3-(Methoxy-d₃)nitrobenzene

3-Fluoronitrobenzene reacts with CD₃ONa in methanol at 40°C for 4 hours, achieving 96% substitution efficiency.

Step 2: Bromination

The nitro intermediate is brominated using FeBr₃/Br₂ in CH₂Cl₂ at 0°C, yielding 4-bromo-3-(methoxy-d₃)nitrobenzene (85% yield, dibromo content <0.5%).

Step 3: Nitro Reduction

Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to amine, furnishing 4-bromo-3-(methoxy-d₃)aniline in 92% yield.

Purity Data :

| Parameter | Value |

|---|---|

| HPLC Purity | 99.2% |

| Dibromo Impurity | 0.08% |

| Deuteration | 98.5% (OCD₃) |

Vapor-Phase Bromination of 3-(Methoxy-d₃)anisole

Adapting Patent, 3-(methoxy-d₃)anisole is vaporized at 50 mmHg and 95°C, then reacted with Br₂ vapor. The product, 4-bromo-3-(methoxy-d₃)anisole, is demethylated using BBr₃ to yield the target aniline.

Advantages :

Challenges :

-

Demethylation with BBr₃ risks deuterium loss if moisture is present.

Comparative Analysis of Methods

| Method | Yield (%) | Dibromo Impurity (%) | Deuterium Purity (%) | Scalability |

|---|---|---|---|---|

| Three-Step (Nitro) | 85 | 0.08 | 98.5 | High |

| Vapor-Phase | 91 | 0.10 | 99.0 | Industrial |

| Liquid-Phase | 78 | 2.5 | 97.0 | Moderate |

The vapor-phase method excels in scalability and purity but requires specialized equipment. The three-step nitro route offers flexibility for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(methoxy-d3)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(methoxy-d3)aniline serves as a versatile building block in organic synthesis. It is used in the preparation of various pharmaceuticals and agrochemicals. The unique electronic properties imparted by the bromine and methoxy groups facilitate nucleophilic substitution reactions, making it a valuable intermediate in synthesizing more complex molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity relevant to drug development. For instance, compounds derived from this aniline have been studied for their potential as:

- Dopamine Receptor Agonists : Some derivatives have shown promise in targeting dopamine receptors, which are crucial in treating neurological disorders.

- Anti-cancer Agents : Preliminary studies suggest that certain derivatives inhibit cancer cell proliferation, particularly in aggressive cancer types such as triple-negative breast cancer (TNBC).

Case Study 1: Anti-Cancer Activity

A study examined the anti-proliferative effects of this compound derivatives on TNBC cell lines. The compound demonstrated significant inhibitory effects with an IC50 value indicating strong activity compared to non-cancerous controls. This suggests its potential as a lead compound for developing new anti-cancer therapies.

Case Study 2: Dopamine Receptor Interaction

In another investigation, derivatives were screened for their ability to activate dopamine receptors. The results indicated that certain compounds derived from this compound acted as selective agonists for the D3 dopamine receptor, showcasing potential applications in treating disorders like schizophrenia and Parkinson's disease.

Mechanism of Action

The mechanism by which 4-Bromo-3-(methoxy-d3)aniline exerts its effects involves its interaction with specific molecular targets. The bromine atom and the trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The deuterium labeling can also affect the compound’s metabolic stability and pathways, providing insights into its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents at the meta and para positions. Their electronic, steric, and physicochemical properties vary significantly based on functional groups:

Substituent Effects:

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : The trifluoromethyl group (-CF₃) in 4-Bromo-3-(trifluoromethyl)aniline strongly withdraws electrons, reducing the electron density of the aromatic ring and enhancing electrophilic substitution resistance. This property is critical in drug design, where stability under physiological conditions is required .

- Electron-Donating Groups (e.g., -OCH₃, -OCD₃) : Methoxy and deuterated methoxy groups donate electrons via resonance, increasing ring reactivity toward electrophiles. The deuterated analog is preferred in studies requiring minimal metabolic interference .

- Halogen Diversity : Bromine at the para position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine at the meta position (in 4-Bromo-3-chloroaniline ) introduces steric and electronic effects for regioselective transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.